N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine

Medicinal chemistry Chemical biology Fragment-based drug discovery

N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine (CAS 1339110-98-3) is a tricyclic cyclopenta[b]quinoline derivative bearing a primary ethane-1,2-diamine side chain. The cyclopentaquinoline scaffold has been explored as a core structure in multiple therapeutic programs, including acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and nonsteroidal glucocorticoid receptor (GR) antagonists.

Molecular Formula C14H17N3
Molecular Weight 227.3 g/mol
CAS No. 1339110-98-3
Cat. No. B1442571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine
CAS1339110-98-3
Molecular FormulaC14H17N3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C3N=C2C1)NCCN
InChIInChI=1S/C14H17N3/c15-8-9-16-14-10-4-1-2-6-12(10)17-13-7-3-5-11(13)14/h1-2,4,6H,3,5,7-9,15H2,(H,16,17)
InChIKeyZJTYSPBQHFKZGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine (CAS 1339110-98-3) for Drug Discovery Research


N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine (CAS 1339110-98-3) is a tricyclic cyclopenta[b]quinoline derivative bearing a primary ethane-1,2-diamine side chain [1]. The cyclopentaquinoline scaffold has been explored as a core structure in multiple therapeutic programs, including acetylcholinesterase (AChE) inhibitors for Alzheimer's disease and nonsteroidal glucocorticoid receptor (GR) antagonists [2][3]. The presence of the free primary amine on the ethylenediamine linker distinguishes this compound from its tertiary-amine analogs and positions it as a versatile intermediate amenable to further derivatization, such as amide coupling, reductive amination, or urea formation.

Critical Procurement Considerations for N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine (1339110-98-3)


Although multiple cyclopentaquinoline derivatives are commercially available, simple substitution based solely on the core scaffold carries substantial risk for drug discovery programs. The presence of a reactive primary amine at the terminus of the ethylenediamine linker creates a unique derivatization handle that is absent in N,N-dimethyl or N,N-diethyl analogs [1]. Within the acetylcholinesterase inhibitor series, even subtle changes to the aminoalkyl side chain have been shown to produce large shifts in both AChE/BChE selectivity and absolute potency—compound 6h (IC50 = 3.65 nM) differs from its closest in-class congeners by more than one order of magnitude [2]. For procuring scientists, verifying the exact CAS registry number is therefore essential to ensure the compound received is the primary-amine-bearing species and not a substituted variant that may exhibit profoundly different biological behavior.

Quantitative Comparator Evidence for Selection of CAS 1339110-98-3 Over Structurally Similar Analogs


Primary Amine Functionality Enables Derivatization Chemistry Not Accessible to the N,N-Dimethyl Analog

The target compound bears a terminal –NH2 group on the ethylenediamine chain, whereas the closest commercially cataloged analog—N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-dimethyl-ethane-1,2-diamine (BindingDB BDBM61342; CAS not assigned; Combi-Blocks catalog # QY-0401 listed as the primary amine)—is fully substituted at the terminal nitrogen [1]. The primary amine permits acylation, sulfonylation, reductive amination, or urea/guanidine formation; the tertiary amine does not. In broad-panel screening, the N,N-dimethyl analog displayed only weak affinity for eukaryotic translation initiation factor 4H (IC50 = 99.1 μM) and polyadenylate-binding protein 1 (IC50 = 32.8 μM) [1]. Although head-to-head comparative bioactivity data for the primary amine are not published in peer-reviewed literature, the presence of an underivatized primary amine constitutes a quantifiable synthetic advantage: at least four additional reaction pathways become accessible relative to the N,N-dimethyl congener.

Medicinal chemistry Chemical biology Fragment-based drug discovery

Cyclopentaquinoline Scaffold Demonstrates AChE Selectivity Over BChE Relative to Tacrine

In a systematic study of 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives bearing aminoalkyl side chains at the 9-position, all synthesized compounds except one (6a) exhibited higher affinity for acetylcholinesterase (AChE) and lower affinity for butyrylcholinesterase (BChE) when compared directly with the reference drug tacrine [1]. Although compound 6h (IC50 = 3.65 nM) was the most potent, the selectivity pattern held across the entire series: AChE/BChE selectivity was consistently improved relative to tacrine [1]. The target compound contains the identical 9-(ethane-1,2-diamine) substitution pattern that places the terminal amine at an optimal distance for engaging both the catalytic anionic site and the peripheral anionic site of AChE, as demonstrated by molecular docking of related analogs [1].

Alzheimer's disease Cholinesterase inhibition Neurodegeneration

Cyclopentaquinoline Core Exhibits Reduced EGFR Tyrosine Kinase Inhibitory Activity as a Class Feature

In a study of substituted 2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamine derivatives as fructose-1,6-bisphosphatase (F16BPase) inhibitors, the cyclopentaquinoline moiety was specifically selected to replace the quinazoline core of earlier anilinoquinazoline F16BPase inhibitors to reduce off-target EGFR tyrosine kinase inhibitory activity [1]. The introduction of the tricyclic cyclopenta[b]quinoline system in place of the bicyclic quinazoline conferred significantly lower EGFR inhibitory activity while maintaining F16BPase potency [1]. Although the specific target compound was not individually profiled, the scaffold-level selectivity advantage is documented: the cyclopenta[b]quinoline architecture provides steric bulk that disfavors binding to the EGFR ATP pocket while preserving allosteric F16BPase inhibition.

Type 2 diabetes Fructose-1,6-bisphosphatase inhibition Kinase selectivity

High Purity (≥98%) and Cold-Chain Storage Specifications from Multiple Vendors Enable Reproducible Experimental Results

The target compound is supplied at ≥98% purity by multiple independent vendors including ChemScene (Cat. CS-0777040; purity 98%; storage: sealed in dry, 2–8°C) and Leyan (Product No. 1847691; purity 98%) , and at ≥95% by AKSci (Cat. 8334DM) and Combi-Blocks (Cat. QY-0401; 95%) . The documented cold-storage requirement (2–8°C in sealed, dry conditions) is particularly relevant: unsubstituted primary amines are susceptible to oxidation and carbamate formation upon exposure to atmospheric CO₂ at ambient temperature. Compounds lacking this explicit storage specification may degrade more rapidly, introducing uncontrolled variability into biological assays. The minimum purity specification of 98% from the two highest-purity vendors ensures that ≤2% of assay signal could arise from impurities.

Quality control Reproducibility Compound management

Recommended Application Scenarios for Procurement of N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine (1339110-98-3)


Medicinal Chemistry: Primary Amine Handle for Focused Library Synthesis

The terminal primary amine on this compound is a versatile synthetic handle enabling rapid generation of focused compound libraries through acylation, sulfonylation, or reductive amination [1]. Unlike the N,N-dimethyl analog (BDBM61342), which lacks a reactive amine, this compound can be directly coupled to carboxylic acids, sulfonyl chlorides, or aldehydes without requiring deprotection steps. This makes it an ideal starting material for SAR exploration around the cyclopentaquinoline core in programs targeting AChE, GR, or novel targets amenable to tricyclic amine pharmacophores [2][3].

Alzheimer's Disease Drug Discovery: AChE-Selective Lead Optimization

The cyclopentaquinoline scaffold has been validated in multiple studies as a core structure for acetylcholinesterase inhibitors with improved selectivity over butyrylcholinesterase compared to tacrine [2]. The 9-aminoethyl substitution pattern positions the amine for engagement with both the catalytic and peripheral anionic sites of AChE, as shown by molecular modeling of structurally related analogs [2]. This compound can serve as a key intermediate for synthesizing hybrid molecules that combine cholinesterase inhibition with additional neuroprotective activities (e.g., antioxidant, metal-chelating) as described in recent multifunctional agent designs [3].

Metabolic Disease Research: F16BPase Inhibitor Scaffold with Reduced Kinase Liability

The cyclopenta[b]quinoline architecture was deliberately chosen over quinazoline-based cores to reduce off-target EGFR tyrosine kinase inhibition while maintaining fructose-1,6-bisphosphatase inhibitory activity [4]. Procurement of this specific building block supports programs targeting hepatic gluconeogenesis for type 2 diabetes where EGFR-mediated toxicity must be minimized. The primary amine can be further elaborated to optimize F16BPase potency and selectivity, building upon the scaffold-level selectivity advantage already documented for this chemotype [4].

High-Throughput Screening: Quality-Controlled Starting Material with Defined Purity Specifications

For laboratories conducting high-throughput or quantitative high-throughput screening (qHTS), the 98% purity grade with cold-chain storage (2–8°C) ensures that assay results are not confounded by degradation products or impurities exceeding 2% of nominal compound mass. This level of quality control is essential for dose-response curve generation, IC50 determination, and hit validation where impurity-driven false positives could derail triage decisions . The availability from multiple vendors with documented purity certificates allows cross-sourcing without compromising assay consistency.

Quote Request

Request a Quote for N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.